molecular formula C11H15NO3 B8286849 4-(4-Methoxy-butyl)-pyridine-2-carboxylic acid

4-(4-Methoxy-butyl)-pyridine-2-carboxylic acid

Cat. No. B8286849
M. Wt: 209.24 g/mol
InChI Key: POXJLRRHLUJVIA-UHFFFAOYSA-N
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Patent
US07199105B2

Procedure details

To a mixture of 4-(4-Methoxy-butyl)-pyridine-2-carboxylic acid methyl ester ((107 mg, 0.48 mmol, 1 equiv) in THF (1.5 mL) and water (0.5 mL) was added lithium hydroxide monohydrate (30.2 mg, 0.72 mmol, 1.5 equiv). The mixture was stirred at rt for 4 h and diluted with methanol (20 mL). Then H+ resin (0.4 g) was added and the mixture was shaken for 10 minutes. The resin was washed with methanol (1×), 1:1 acetonitrile/water (1×), and acetonitrile (1×). The product was eluted with 5% TEA in methanol (4×) and acetonitrile (1×). The combined organic solvents were evaporated and co-evaporated with toluene to give 4-(4-Methoxy-butyl)-pyridine-2-carboxylic acid (63.4 mg, 63%): 1H NMR (300 MHz, CD3OD) δ 8.47–8.43 (m, 1), 7.98–7.94 (m, 1), 7.43–7.37 (m, 1), 3.41 (t, J=6.3, 2), 3.30 (s, 3), 2.75 (t, J=7.5, 2), 1.80–1.55 (m, 4).
Name
4-(4-Methoxy-butyl)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
30.2 mg
Type
reactant
Reaction Step Two
[Compound]
Name
H+
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([CH2:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[CH:8]=[CH:7][N:6]=1)=[O:4].O.O.[OH-].[Li+]>C1COCC1.CO>[CH3:16][O:15][CH2:14][CH2:13][CH2:12][CH2:11][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
4-(4-Methoxy-butyl)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=CC(=C1)CCCCOC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
lithium hydroxide monohydrate
Quantity
30.2 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
H+
Quantity
0.4 g
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was shaken for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
The resin was washed with methanol (1×), 1:1 acetonitrile/water (1×), and acetonitrile (1×)
WASH
Type
WASH
Details
The product was eluted with 5% TEA in methanol (4×) and acetonitrile (1×)
CUSTOM
Type
CUSTOM
Details
The combined organic solvents were evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCCCCC1=CC(=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 63.4 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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